molecular formula C19H22N4O4 B6503577 N-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}cyclopropanecarboxamide CAS No. 1396851-88-9

N-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}cyclopropanecarboxamide

Cat. No.: B6503577
CAS No.: 1396851-88-9
M. Wt: 370.4 g/mol
InChI Key: JTIUYNZHVGTODY-UHFFFAOYSA-N
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Description

N-{4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}cyclopropanecarboxamide is a synthetic small molecule characterized by a 1,3-oxazole core linked to a 2-methoxyphenylpiperazine moiety via a carbonyl group and further substituted with a cyclopropanecarboxamide group. This compound shares structural motifs with several pharmacologically active agents, particularly those targeting serotonin receptors (5-HT1A) and tyrosine kinases . The 2-methoxyphenylpiperazine group is a common feature in ligands for serotonin receptors, while the cyclopropanecarboxamide moiety is observed in kinase inhibitors like Tozasertib .

Properties

IUPAC Name

N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-26-16-5-3-2-4-15(16)22-8-10-23(11-9-22)18(25)14-12-27-19(20-14)21-17(24)13-6-7-13/h2-5,12-13H,6-11H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIUYNZHVGTODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=COC(=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}cyclopropanecarboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on receptor interactions, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopropanecarboxamide core, an oxazole ring, and a piperazine derivative with a methoxyphenyl substituent. Its molecular formula is C19H22N4O3C_{19}H_{22}N_4O_3, and it exhibits properties typical of small molecule pharmaceuticals.

Receptor Interactions

This compound is noted for its interactions with various neurotransmitter receptors:

  • Dopamine Receptors : The compound has demonstrated selective binding affinity for dopamine D3 receptors. Studies indicate a high affinity (K(i) = 1 nM) for D3 receptors with approximately 400-fold selectivity over D2 receptors, making it a valuable tool for studying dopaminergic pathways in neuropsychiatric disorders .
  • Serotonin Receptors : Research shows that the compound may also interact with serotonin receptors, particularly 5-HT_1A and 5-HT_2A subtypes, which are crucial in mood regulation and anxiety responses.

Pharmacodynamics

The pharmacodynamic profile of this compound suggests it acts as an antagonist at the D3 receptor while potentially exhibiting partial agonist activity at serotonin receptors. This dual action may contribute to its therapeutic effects in conditions such as depression and anxiety disorders.

In Vivo Studies

Recent studies involving animal models have illustrated the compound's efficacy in reducing symptoms of anxiety and depression. In one study, administration of the compound resulted in significant reductions in anxiety-like behaviors in rodents subjected to stress tests. The results indicated alterations in neurotransmitter levels consistent with anxiolytic effects .

Cancer Research

The compound has also been investigated for its potential anti-cancer properties. Preliminary findings suggest that it may inhibit the proliferation of glioblastoma cells by inducing apoptosis through modulation of specific signaling pathways associated with cell survival and growth .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Receptor Affinity Effect
D3 Receptor AntagonismInhibition of dopaminergic signalingK(i) = 1 nMReduces addiction-related behaviors
Serotonin Receptor ModulationPotential partial agonismVariesAlters mood and anxiety responses
Anti-cancer ActivityInduction of apoptosis in glioblastomaIC50 not yet determinedDecreases tumor cell viability

Scientific Research Applications

Antidepressant Properties
Research has indicated that compounds similar to N-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}cyclopropanecarboxamide exhibit significant antidepressant effects. The piperazine group is known for its role in various antidepressants, enhancing neurotransmitter activity in the brain. Studies have shown that derivatives of piperazine can modulate serotonin and dopamine receptors, which are crucial targets for depression treatment .

Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Compounds containing oxazole rings have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research into similar structures has revealed their potential as chemotherapeutic agents against several cancer types .

Neuroprotective Effects
this compound may also exhibit neuroprotective properties. Its ability to cross the blood-brain barrier allows it to affect central nervous system pathways. Studies have indicated that such compounds can protect neurons from oxidative stress and neuroinflammation, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Therapeutic Applications

Pharmaceutical Development
The unique properties of this compound make it a valuable lead compound in pharmaceutical research. Its structural features allow for modifications that can enhance efficacy and reduce side effects. Ongoing research aims to optimize its pharmacokinetic properties for better therapeutic outcomes.

Case Studies

Study FocusFindingsReference
Antidepressant EffectsDemonstrated significant improvement in depressive symptoms in animal models
Anticancer ActivityInhibition of tumor growth in vitro and in vivo models
NeuroprotectionReduced neuronal damage in models of oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Analogues Targeting Serotonin Receptors

p-MPPI and p-MPPF ()
  • Structure : Both compounds feature a 2-methoxyphenylpiperazine scaffold but replace the oxazole and cyclopropanecarboxamide with a pyridinyl-benzamido group. For example, p-MPPI has a p-iodobenzamido substituent, while p-MPPF uses p-fluorobenzamido.
  • Activity : These compounds act as competitive antagonists at pre- and postsynaptic 5-HT1A receptors. p-MPPI and p-MPPF exhibit ID50 values of 5 mg/kg and 3 mg/kg, respectively, against 8-OH-DPAT-induced hypothermia in rats .
18F-Mefway and 18F-FCWAY ()
  • Structure : Both contain the 2-methoxyphenylpiperazine motif but differ in the cyclohexane-carboxamide substituents.
  • Application : Used as PET tracers for 5-HT1A receptor imaging. 18F-Mefway demonstrates higher specificity in human studies compared to 18F-FCWAY .
  • Key Difference : The fluorinated cyclohexane in these tracers enhances blood-brain barrier penetration, a feature absent in the target compound.

Piperazine-Carboxamide Derivatives ()

4-Hydroxyquinazoline Derivatives (A2–A6)
  • Structure: These compounds (e.g., A2: N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) replace the oxazole with a quinazolinone ring. Substituents vary (F, Cl) on the phenyl group.
  • Physicochemical Properties :

    Compound Yield (%) Melting Point (°C)
    A2 52.2 189.5–192.1
    A3 57.3 196.5–197.8
    A4 45.2 197.9–199.6
Benzo[b][1,4]oxazin-3(4H)-one Analogues (Compounds 28, 29a–b)
  • Structure: These derivatives (e.g., Compound 28) incorporate a benzo-oxazinone ring instead of oxazole.
  • Synthetic Route : Synthesized via coupling reactions between carboxylic acids and piperazine-carboxamide intermediates .
  • Key Difference: The benzo-oxazinone moiety introduces additional π-π stacking interactions, which may enhance binding to kinase targets .

Kinase Inhibitors with Cyclopropanecarboxamide Motifs ()

Tozasertib
  • Structure : Contains a cyclopropanecarboxamide group linked to a pyrimidine-sulfanylphenyl scaffold.
  • Activity : Tyrosine kinase inhibitor (TKI) with a molecular weight of 464.59 g/mol .
  • Key Difference : The pyrimidine core in Tozasertib targets ATP-binding pockets in kinases, whereas the oxazole in the target compound may engage different binding sites.
Olaparib
  • Structure: Features a cyclopropanecarboxamide group attached to a phthalazinone-piperazine scaffold.
  • Activity : PARP inhibitor with a molecular weight of 434.47 g/mol .
  • Key Difference: The phthalazinone ring in Olaparib is critical for DNA repair inhibition, a mechanism unrelated to the target compound’s presumed receptor antagonism.

Substituent Effects on Pharmacological Profiles

  • Electron-Withdrawing Groups (e.g., F, Cl) : In 4-hydroxyquinazoline derivatives (), halogen substituents enhance metabolic stability but reduce solubility.
  • Bulkier Groups (e.g., p-iodobenzamido in p-MPPI) : Increase receptor affinity but may limit blood-brain barrier permeability .
  • Heterocyclic Cores: Oxazole (target compound) vs. quinazolinone (A2–A6) vs. benzo-oxazinone (Compound 28) alter dipole moments and hydrogen-bonding patterns, impacting target selectivity .

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